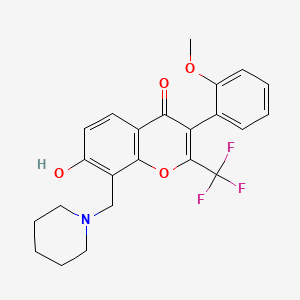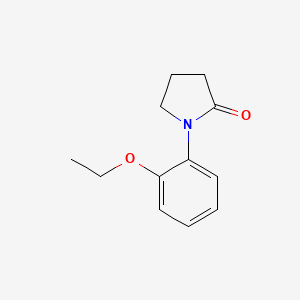
1-(2-Ethoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Ethoxyphenyl)pyrrolidin-2-one” is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
科学的研究の応用
Electrochromic and Ion Receptor Properties : Research into N-linked polybispyrroles, a class to which 1-(2-Ethoxyphenyl)pyrrolidin-2-one is closely related, has revealed their promising electrochromic and ion receptor properties. These compounds exhibit stable, reversible redox processes and good electrochromic material properties, transitioning between transparent yellow, light pink, and blue across different states. Specifically, their selective voltammetric response towards Na+ ions in organic mediums and the ability to detect Ag+ ions without precipitants or complexing ligands positions them as valuable for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Crystal Structure and Molecular Interactions : Studies on closely related compounds, such as 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, have detailed their crystal structures, demonstrating how molecular arrangements and intermolecular hydrogen bonding contribute to their stability and potential for creating complex molecular architectures. This insight into molecular interactions helps in designing new materials with desired physical and chemical properties (Mohammat et al., 2008).
Synthesis and Reactivity Studies : Another research focus is the synthesis and reactivity of heterocycle-based molecules, offering a foundation for developing new compounds with potential applications in pharmaceuticals and material science. For example, compounds synthesized from reactions involving carbenium ions and hydride transfer exhibit properties conducive to non-linear optics and may act as precursors for anti-cancer drugs, showcasing the versatility of pyrrolidin-2-one derivatives (Murthy et al., 2017).
Organometallic Complexes : The formation of organometallic complexes with pyrrolidine rings, including derivatives of this compound, has been explored for their potential in catalysis and material science. These studies not only reveal the structural intricacies of these complexes but also their potential applications ranging from catalysis to the development of new materials with unique electronic and optical properties (Singh et al., 2003).
作用機序
Target of Action
1-(2-Ethoxyphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam that is widely used in medicinal chemistry . The pyrrolidin-2-one ring is a common feature in many biologically active compounds . .
Mode of Action
It is known that the pyrrolidin-2-one ring and its derivatives, including this compound, can interact with biological targets in a manner influenced by their stereochemistry . The spatial orientation of substituents on the pyrrolidin-2-one ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Derivatives of pyrrolidin-2-one have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as in the case of pyrrolidin-2-one derivatives, is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Action Environment
The stereochemistry of the pyrrolidin-2-one ring and the spatial orientation of substituents can influence the biological profile of drug candidates .
生化学分析
Biochemical Properties
It is known that pyrrolidin-2-one derivatives can display antiarrhythmic activity, which is related to their adrenolytic and antioxidant properties . This suggests that 1-(2-Ethoxyphenyl)pyrrolidin-2-one may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Some pyrrolidin-2-one derivatives have been shown to have antiarrhythmic and antioxidant activity . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that some pyrrolidin-2-one derivatives exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some pyrrolidin-2-one derivatives have been synthesized and that most of them have various significant biological activities . This suggests that this compound could potentially have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that some pyrrolidin-2-one derivatives have shown antiarrhythmic and hypotensive effects . This suggests that this compound could potentially have similar effects at different dosages.
Metabolic Pathways
It is known that some pyrrolidin-2-one derivatives undergo reduction of the β-keto moiety and oxidation at the 2″-position of the pyrrolidine ring . This suggests that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that some pyrrolidin-2-one derivatives are used as ligands in copper-based atom transfer radical polymerization (ATRP), suggesting that they can be localized to specific compartments or organelles .
特性
IUPAC Name |
1-(2-ethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-4-3-6-10(11)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOEFSEQQXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)
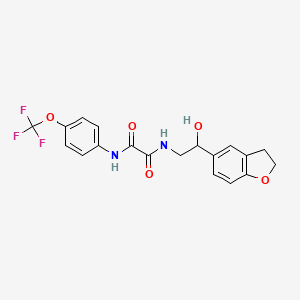
![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

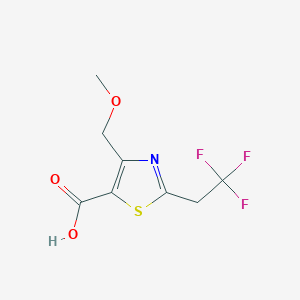

![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)
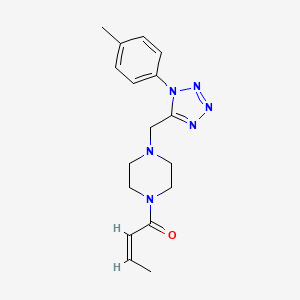

![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
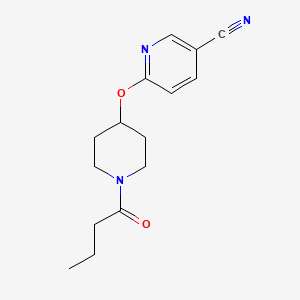
![1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2971014.png)
